molecular formula C22H20N4O3S3 B2559533 4-(N,N-dimethylsulfamoyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-97-0

4-(N,N-dimethylsulfamoyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2559533
M. Wt: 484.61
InChI Key: RFHWXRZMHNLAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(N,N-dimethylsulfamoyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is listed in the Sigma-Aldrich catalog1, which is a leading provider of lab chemicals and materials. However, the specific details about this compound are not provided1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Activity

4-(N,N-dimethylsulfamoyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds within this class exhibit promising activity against various cancer cell lines. For instance, a study by Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives that showed significant activity on breast cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Salahuddin et al., 2014). Furthermore, derivatives linked to the benzo[1,3]dioxole moiety have been evaluated for their antimicrobial and antiproliferative activities, with certain compounds showing notable inhibitory effects on HCT-116 cancer cells, suggesting their utility as anti-proliferative agents (Mansour et al., 2020).

Antimycotic Synergy

The compound and its related derivatives have demonstrated high antimycotic potential with minimal toxicity against normal human fibroblast cells. A study revealed that these compounds could synergize with the antifungal activity of Amphotericin B, offering a potential new approach to fungal infection therapy with reduced nephrotoxicity and enhanced antioxidant activity (Dróżdż et al., 2022).

Material Science Applications

Beyond biomedical applications, derivatives of this compound have found relevance in material science, particularly in the synthesis of novel polymers and materials with unique properties. For example, Ghodke et al. (2021) synthesized aromatic polyamides containing pendant naphthalene-8-oxybenzamide units, demonstrating good solubility and thermal stability, which could have applications in advanced material design (Ghodke et al., 2021).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with this compound.


Future Directions

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properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-26(2)32(28,29)18-12-10-16(11-13-18)20(27)23-21-24-25-22(31-21)30-14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWXRZMHNLAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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